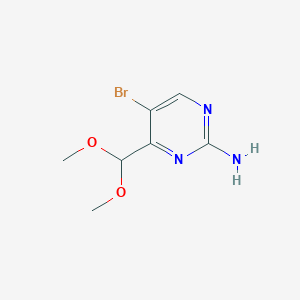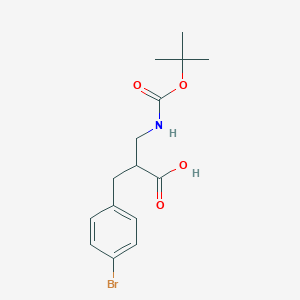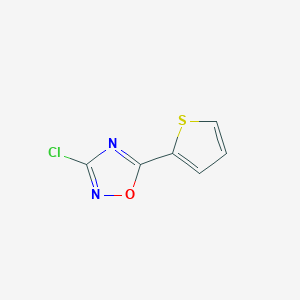
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine
Overview
Description
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine, also known as 5-Bromo-4-DMM-Pyrimidine, is a heterocyclic organic compound that is widely used in various scientific research applications. It is an important building block for many organic synthesis reactions and is used in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals. This compound has a wide range of applications in the field of organic synthesis and is used in the synthesis of a number of biologically active molecules.
Scientific Research Applications
Chemical Synthesis and Modification
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine is utilized in various chemical synthesis processes. For instance, it's used in the preparation of unfused heterobicycles, which are compounds with potential applications in enhancing the effectiveness of certain antibiotics like phleomycin. In one study, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium led to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a compound showing little activity as amplifiers of phleomycin (Kowalewski et al., 1981).
Synthesis of Novel Compounds
The compound is also involved in the synthesis of novel derivatives with potential biological activities. For example, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, was used to produce 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which were further reacted with secondary amines to produce 7-amino derivatives (Rahimizadeh et al., 2007).
Antibacterial and Antifungal Activities
A series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. This demonstrates the potential of this compound derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).
Crystallography and Structural Analysis
The compound is used in crystallographic studies to understand the molecular structure of related compounds. For example, an investigation into the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine revealed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research provides valuable insights into the molecular structure and crystallization behavior of related pyrimidine compounds (Doulah et al., 2014).
properties
IUPAC Name |
5-bromo-4-(dimethoxymethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-12-6(13-2)5-4(8)3-10-7(9)11-5/h3,6H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBNVGRPWZIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1Br)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661754 | |
| Record name | 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914347-52-7 | |
| Record name | 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)


![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)



![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)

